Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Pyrazolo[4,3-c]pyridine Core
The trifluoromethyl group at the 3-position significantly increases the lipophilicity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine compared to the unsubstituted pyrazolo[4,3-c]pyridine core . While specific experimental logP values for this exact compound are not publicly disclosed, the contribution of a CF3 group to logP in heteroaromatic systems is well-characterized, typically increasing logP by approximately 1.0–1.5 units relative to the parent heterocycle [1]. This enhanced lipophilicity is expected to improve membrane permeability and bioavailability in biological systems.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Expected logP increase of ~1.0–1.5 units relative to parent core |
| Comparator Or Baseline | 1H-pyrazolo[4,3-c]pyridine (unsubstituted core) with baseline logP ~0.5–1.0 (estimated) |
| Quantified Difference | Approximately 1.0–1.5 logP units higher |
| Conditions | Calculated logP contribution of CF3 group in heteroaromatic systems |
Why This Matters
Higher lipophilicity directly impacts compound permeability, distribution, and overall pharmacokinetic profile, making it a critical parameter for drug and agrochemical development.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
